3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C15H11ClN2OS. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazolinone core.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified quinazolinone derivatives.
Substitution: Amino or thiol-substituted quinazolinone derivatives.
Scientific Research Applications
3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 3-Benzyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 3-Benzyl-7-chloro-3,4-dihydroquinazolin-4-one
Uniqueness
3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the benzyl and chloro substituents, which may contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
IUPAC Name |
3-benzyl-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-6-7-12-13(8-11)17-15(20)18(14(12)19)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAADWZIYYAUINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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